[1,1'-Biphenyl]-4-propanal
Overview
Description
Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of [1,1’-Biphenyl]-4-propanal would likely include a propanal group attached to the biphenyl core.Chemical Reactions Analysis
Biphenyl compounds can undergo various types of chemical reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
Biphenyl is characterized by properties such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact physical and chemical properties of [1,1’-Biphenyl]-4-propanal would depend on the specific structure of the compound.Scientific Research Applications
Environmental Bioremediation
Furukawa, Suenaga, and Goto (2004) highlight the potential of biphenyl dioxygenases in the bioremediation of polychlorinated biphenyls (PCBs), pollutants produced through the chlorination of biphenyl. These enzymes play a crucial role in the degradation of PCBs, suggesting potential environmental applications of biphenyl derivatives in cleaning up contaminated sites Furukawa, Suenaga, & Goto, 2004.
Material Science and Polymer Research
Research by Meng, Natansohn, Barrett, and Rochon (1996) into azo polymers incorporating biphenyl derivatives demonstrates the material's photoresponsive properties. These properties are significant for reversible optical storage, indicating the application of biphenyl derivatives in developing photoinduced birefringence materials for optical data storage Meng, Natansohn, Barrett, & Rochon, 1996.
Organic Synthesis and Chemical Engineering
Kwong et al. (2017) discuss the synthesis of novel biphenyl ester derivatives as tyrosinase inhibitors, highlighting the pharmaceutical applications of biphenyl compounds. This research underscores the versatility of biphenyl derivatives in synthesizing new compounds with potential therapeutic benefits Kwong et al., 2017.
Nanotechnology and Catalysis
A study by Kiani and Naeimi (2018) on the use of biphenyl derivatives in catalysis reveals the development of a green, efficient method for synthesizing biphenyls via coupling reactions. This research presents an environmentally friendly approach to chemical synthesis, showcasing the application of biphenyl derivatives in nanotechnology and catalysis Kiani & Naeimi, 2018.
Electronic and Optoelectronic Devices
Research into the stereoelectronic effects of biphenyl on electrical conductance by Xin et al. (2017) provides insights into the molecular design of functional single-molecule electrical devices. These findings illustrate the significance of biphenyl derivatives in the development of electronic and optoelectronic devices, highlighting their potential in future technologies Xin et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-phenylphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDVSWMEVFRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698893 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-propanal | |
CAS RN |
75677-09-7 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[1,1'-biphenyl]-4-yl}propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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